molecular formula C7H10N4 B033678 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 102997-29-5

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B033678
CAS No.: 102997-29-5
M. Wt: 150.18 g/mol
InChI Key: VSDBCFKGNFXCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its potential use as an intermediate in the synthesis of various biologically active molecules and its applications in different fields such as agriculture and pharmaceuticals .

Preparation Methods

The synthesis of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves the introduction of amino, methyl, and ethyl functional groups into a pyrazole ring. One common method is through the reaction of appropriate precursors under specific conditions. For instance, the synthesis can be achieved by reacting 3-methyl-1-ethyl-1H-pyrazole-4-carbonitrile with ammonia or an amine source . The reaction conditions often involve the use of solvents like ethanol and heating to facilitate the reaction .

Chemical Reactions Analysis

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, carbon monoxide, and aryl iodides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-amino-1-ethyl-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-3-11-7(9)6(4-8)5(2)10-11/h3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDBCFKGNFXCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444603
Record name 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102997-29-5
Record name 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.